molecular formula C14H10BrN B184861 5-bromo-2-phenyl-1H-indole CAS No. 83515-06-4

5-bromo-2-phenyl-1H-indole

Cat. No.: B184861
CAS No.: 83515-06-4
M. Wt: 272.14 g/mol
InChI Key: XGOWHPSXPPZWAH-UHFFFAOYSA-N
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Description

5-bromo-2-phenyl-1H-indole is a chemical compound belonging to the indole family, characterized by a bromine atom at the 5th position and a phenyl group at the 2nd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-phenyl-1H-indole typically involves the bromination of 2-phenylindole. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the indole ring. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-phenyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation can produce indole-2-carboxylic acids .

Scientific Research Applications

5-bromo-2-phenyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-bromo-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-2-phenyl-1H-indole
  • 5-chloro-2-phenyl-1H-indole
  • 5-iodo-2-phenyl-1H-indole

Uniqueness

5-bromo-2-phenyl-1H-indole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its fluoro, chloro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a valuable compound in various applications .

Biological Activity

5-Bromo-2-phenyl-1H-indole is a compound belonging to the indole family, characterized by a bromine atom at the 5th position and a phenyl group at the 2nd position of the indole ring. This unique structure contributes to its diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

The presence of the bromine atom in this compound significantly influences its reactivity and biological activity. The compound can undergo various chemical reactions such as:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.
  • Oxidation and Reduction Reactions : The indole ring can be oxidized or reduced to form various derivatives.

The mechanism of action primarily involves interactions with specific molecular targets, including enzymes and receptors. For instance, it may inhibit enzymes involved in tumor growth pathways, leading to potential therapeutic effects against cancer.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)7.81
HeLa (Cervical Cancer)12.39
HepG2 (Liver Cancer)45.42

A study reported that derivatives of 5-bromoindoles induced apoptosis in cancer cells through caspase-dependent pathways, suggesting their potential as effective anticancer agents .

Antiviral and Antimicrobial Properties

The antiviral activity of this compound has also been explored. It has shown efficacy against various viral strains by inhibiting viral replication mechanisms. Additionally, antimicrobial studies have demonstrated that this compound possesses strong antibacterial properties:

Microorganism MIC (µg/mL) MBC (µg/mL) Effect
Staphylococcus aureus3.917.81Bactericidal
Escherichia coli15.6231.25Bacteriostatic
Candida albicans>1000>1000No antifungal activity

Studies have shown that the compound exhibits a bactericidal effect against Gram-positive bacteria and moderate activity against Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of indole derivatives. Research indicates that:

  • The presence of electron-withdrawing groups enhances cytotoxicity.
  • Substituents at specific positions on the indole ring can significantly affect its interaction with biological targets.
  • Bromine substitution at the 5-position provides a balance between reactivity and stability, making it a valuable scaffold in drug design .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Study on Lung Cancer : In vitro assays revealed that compounds derived from 5-bromoindoles displayed enhanced antiproliferative effects against A549 cells compared to standard chemotherapeutics like Melphalan .
  • Antimicrobial Testing : A series of hydrazone derivatives synthesized from 5-bromoindoles were tested for their antibacterial activity, showing promising results against resistant strains of bacteria .

Properties

IUPAC Name

5-bromo-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOWHPSXPPZWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356973
Record name 5-bromo-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83515-06-4
Record name 5-bromo-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The general procedure was used to convert 4-bromo-2-iodobenzenamine and phenylacetylene to the title product. Purification by flash chromatography gave the analytically pure product as a white solid, 60% yield. 1H NMR (300 MHz, DMSO) δ 11.77 (s, 1H), 7.88-7.85 (d, J=7.4, 2H), 7.72 (s, 1H), 7.50-7.45 (t, J=7.5, 2H), 7.39-7.35 (m, 2H), 7.23-7.20 (dd, J=8.5, 1.8, 1H), 6.89 (s, 1H). 13C NMR (75 MHz, DMSO) δ 139.06, 135.69, 131.54, 130.41, 128.88, 127.78, 125.09, 123.89, 122.04, 113.15, 111.78, 98.16. Anal. Calcd. for C14H10BrN: C, 61.79; H, 3.70; Br, 29.36; N, 5.15. Found C, 61.60; H, 3.74; N, 5.02.
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Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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